molecular formula C10H13F3N2S B2355758 4-[4-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine CAS No. 1565644-21-4

4-[4-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine

Cat. No.: B2355758
CAS No.: 1565644-21-4
M. Wt: 250.28
InChI Key: JMGGKSKMEIHRJU-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine is a chemical compound that features a trifluoromethyl group attached to a cyclohexyl ring, which is further connected to a thiazole ring with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine typically involves multiple steps. One common method starts with the preparation of the cyclohexyl ring with a trifluoromethyl group. This can be achieved through the trifluoromethylation of cyclohexanone derivatives . The cyclohexyl intermediate is then subjected to a series of reactions to introduce the thiazole ring and the amine group. The final step often involves the cyclization of the intermediate compounds under specific conditions to form the desired thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale synthesis would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the thiazole ring, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

4-[4-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[4-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine is unique due to the combination of the trifluoromethyl group, cyclohexyl ring, and thiazole ring. This unique structure imparts specific chemical and physical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-[4-(trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2S/c11-10(12,13)7-3-1-6(2-4-7)8-5-16-9(14)15-8/h5-7H,1-4H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGGKSKMEIHRJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CSC(=N2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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